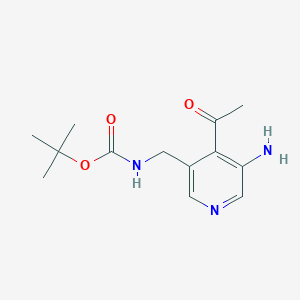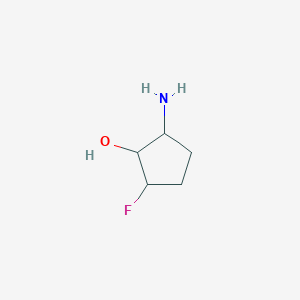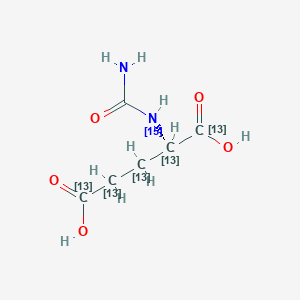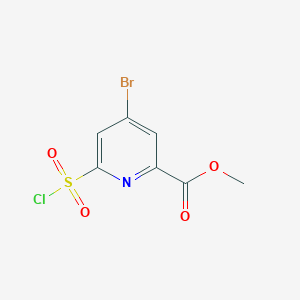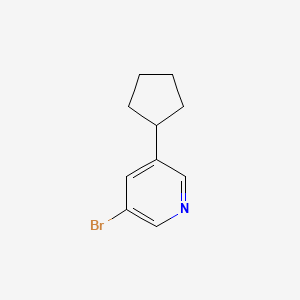
(4-Bromo-6-fluoropyridin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE is a chemical compound with the molecular formula C6H6BrFN2 and a molecular weight of 205.03 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Métodos De Preparación
The synthesis of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of polyfluoropyridines . For example, 3-bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method includes the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a notable example, where the compound reacts with arylboronic acids to form novel pyridine derivatives.
Aplicaciones Científicas De Investigación
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE is not extensively documented. like other fluorinated pyridines, it likely exerts its effects through interactions with specific molecular targets and pathways. The strong electron-withdrawing properties of the fluorine atom can influence the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE can be compared with other similar compounds, such as:
2-Bromo-6-fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
5-Bromo-6-fluoropyridin-2-amine: A compound with a similar structure but different functional groups.
The uniqueness of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C6H6BrFN2 |
|---|---|
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
(4-bromo-6-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
Clave InChI |
DSOOTMDUOWMUEY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CN)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



